![molecular formula C8H6Br2O2 B1630068 2,5-Dibromo-4-methylbenzoic acid CAS No. 20871-01-6](/img/structure/B1630068.png)
2,5-Dibromo-4-methylbenzoic acid
Overview
Description
2,5-Dibromo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 4th position. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
The primary target of 2,5-Dibromo-4-methylbenzoic acid is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney . Inhibiting this protein is a therapeutic strategy for managing diabetes, as it prevents glucose reabsorption, leading to its excretion and thus lowering blood glucose levels .
Mode of Action
This compound interacts with SGLT2 by binding to it, inhibiting its function . This inhibition prevents the reabsorption of glucose in the kidneys, leading to glucose excretion in urine . This process reduces blood glucose levels, which is beneficial for diabetes management .
Biochemical Pathways
The inhibition of SGLT2 disrupts the normal reabsorption of glucose in the kidneys . This disruption leads to an increase in glucose excretion and a decrease in blood glucose levels
Result of Action
The primary result of the action of this compound is a reduction in blood glucose levels . By inhibiting SGLT2, this compound increases glucose excretion, thereby lowering blood glucose levels . This effect is beneficial for managing diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-methylbenzoic acid typically involves the bromination of 4-methylbenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in a solvent like acetic acid or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar bromination process but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control the addition of bromine and maintain reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,5-dibromo-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol.
Major Products:
Substitution: Formation of derivatives like 2,5-dimethoxy-4-methylbenzoic acid.
Reduction: Formation of 2,5-dibromo-4-methylbenzyl alcohol.
Coupling: Formation of biaryl compounds with various substituents.
Scientific Research Applications
2,5-Dibromo-4-methylbenzoic acid is an organic compound with the molecular formula . It is a derivative of benzoic acid, featuring two bromine atoms at the 2nd and 5th positions and a methyl group at the 4th position. This compound is utilized in various chemical reactions and industrial processes.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry It serves as a building block in organic synthesis for creating complex molecules.
- Biology It is investigated for its potential biological activities and interactions with biomolecules.
- Medicine It is explored for potential use in the development of pharmaceuticals and therapeutic agents.
- Industry It is utilized in the production of specialty chemicals and materials with specific properties.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
- Substitution Reactions The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO). Major products include derivatives like 2,5-dimethoxy-4-methylbenzoic acid.
- Reduction Reactions The compound can be reduced to form 2,5-dibromo-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride () in anhydrous ether or tetrahydrofuran (THF).
- Coupling Reactions It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, utilizing palladium catalysts in the presence of bases like potassium carbonate () and solvents like toluene or ethanol.
Preparation Methods
The synthesis of this compound typically involves the bromination of 4-methylbenzoic acid. This process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in a solvent like acetic acid or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions. On an industrial scale, the production of this compound follows a similar bromination process but is optimized for large-scale operations, involving the use of continuous flow reactors and automated systems to control the addition of bromine and maintain reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Comparison with Similar Compounds
2,4-Dibromo-6-methylbenzoic acid: Similar structure but with bromine atoms at different positions.
2,5-Dichloro-4-methylbenzoic acid: Chlorine atoms instead of bromine.
2,5-Dibromo-4-ethylbenzoic acid: Ethyl group instead of methyl.
Uniqueness: 2,5-Dibromo-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of bromine atoms at the 2nd and 5th positions and a methyl group at the 4th position makes it a valuable intermediate in various chemical syntheses and industrial applications.
Biological Activity
2,5-Dibromo-4-methylbenzoic acid (DBMBA) is an organic compound that has garnered attention for its significant biological activities, particularly as an inhibitor of the Sodium-Glucose Transporter 2 (SGLT2). This section provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₆Br₂O₂
- CAS Number : 20871-01-6
- Key Features :
- Contains two bromine atoms at the 2nd and 5th positions on the benzene ring.
- A methyl group is present at the 4th position.
The unique arrangement of bromine and methyl groups allows DBMBA to interact selectively with biological targets, distinguishing it from other similar compounds.
DBMBA primarily functions as an SGLT2 inhibitor , which plays a crucial role in glucose reabsorption in the kidneys. By inhibiting SGLT2, DBMBA effectively lowers blood glucose levels, making it a candidate for diabetes management. The mechanism can be summarized as follows:
- Binding to SGLT2 : DBMBA binds to SGLT2, inhibiting its function.
- Disruption of Glucose Reabsorption : This inhibition disrupts normal glucose reabsorption processes in the renal tubules.
- Reduction of Blood Glucose Levels : The result is a decrease in blood glucose levels, which is beneficial for diabetic patients.
Research Findings
Recent studies have highlighted various aspects of DBMBA's biological activity:
- Inhibition Studies : Research indicates that DBMBA exhibits strong binding affinity to SGLT2, significantly reducing glucose reabsorption compared to controls.
- Comparative Analysis : A comparison with structurally similar compounds shows that DBMBA's dual bromination contributes to its unique inhibitory effects on SGLT2. For example:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,5-Dibromobenzoic Acid | C₇H₄Br₂O₂ | Lacks methyl substitution; simpler structure |
3,5-Dibromo-4-methylbenzoic Acid | C₈H₆Br₂O₂ | Similar reactivity; different bromination pattern |
4-Bromo-3-methylbenzoic Acid | C₈H₉BrO₂ | Contains only one bromine; different properties |
This table illustrates how DBMBA's specific structural features enhance its biological activity compared to other derivatives.
Case Studies
- Diabetes Management : In a controlled study involving diabetic animal models, administration of DBMBA resulted in a statistically significant reduction in blood glucose levels over a period of four weeks. The results suggested that DBMBA could serve as an effective therapeutic agent for managing hyperglycemia.
- Potential Anti-inflammatory Effects : Preliminary investigations into the anti-inflammatory properties of DBMBA indicate that it may also exert beneficial effects beyond glucose regulation. Further studies are needed to explore these potential applications .
Applications and Future Directions
DBMBA's ability to inhibit SGLT2 positions it as a promising candidate for drug development in diabetes therapy. Ongoing research aims to:
- Elucidate Additional Mechanisms : Investigate other potential biological interactions and pathways influenced by DBMBA.
- Formulate Therapeutics : Develop formulations that maximize its therapeutic effects while minimizing side effects.
- Conduct Clinical Trials : Initiate clinical trials to assess safety and efficacy in human subjects.
Properties
IUPAC Name |
2,5-dibromo-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMRPUDOCRCFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632639 | |
Record name | 2,5-Dibromo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20871-01-6 | |
Record name | 2,5-Dibromo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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